Dichloro Halosulfuron
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Overview
Description
Dichloro Halosulfuron is a chemical compound with the molecular formula C11H12Cl2N6O5S and a molecular weight of 411.221 . It is a derivative of Halosulfuron, a systemic herbicide used to control broad-leaved weeds and nutsedge species in various crops . This compound is known for its high efficacy at low application rates and low mammalian toxicity .
Preparation Methods
The synthesis of Dichloro Halosulfuron involves the reaction of 4,5-dichloro-2-methylpyrazol-3-ylsulfonyl chloride with 4,6-dimethoxypyrimidin-2-ylamine under controlled conditions . The reaction typically requires a solvent such as methanol and is carried out at a specific temperature to ensure the formation of the desired product. Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Dichloro Halosulfuron undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, hydrolysis of this compound in acidic or basic media leads to the cleavage of the sulfonylurea bridge, forming different hydrolytic products . The hydrolysis rate is pH-dependent and increases with temperature .
Scientific Research Applications
Dichloro Halosulfuron has several scientific research applications, particularly in the fields of agriculture, biology, and environmental science. It is used as a herbicide to control weeds in crops such as maize, sugar cane, rice, and sorghum . In biology, it is studied for its effects on plant growth and development, as well as its potential use in controlling invasive plant species . In environmental science, research focuses on its degradation dynamics in soil and its impact on non-target organisms .
Mechanism of Action
. This enzyme is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting ALS, Dichloro Halosulfuron disrupts protein synthesis, leading to the cessation of cell division and plant growth . The compound is absorbed by the root system and/or leaf surface and translocated to meristem tissues, where it exerts its effects .
Comparison with Similar Compounds
Dichloro Halosulfuron is similar to other sulfonylurea herbicides such as Halosulfuron-methyl and Pyrazosulfuron-ethyl . These compounds share a common mechanism of action, inhibiting the ALS enzyme and affecting protein synthesis in plants . this compound is unique in its specific molecular structure, which includes chlorine substitutions on the pyrazole ring, making it more susceptible to hydrolytic bridge contraction under basic conditions . This structural difference contributes to its distinct chemical properties and efficacy as a herbicide .
Properties
Molecular Formula |
C11H12Cl2N6O5S |
---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
1-(4,5-dichloro-2-methylpyrazol-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea |
InChI |
InChI=1S/C11H12Cl2N6O5S/c1-19-9(7(12)8(13)17-19)25(21,22)18-11(20)16-10-14-5(23-2)4-6(15-10)24-3/h4H,1-3H3,(H2,14,15,16,18,20) |
InChI Key |
NEZBDCUJUPZKCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)Cl)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC |
Origin of Product |
United States |
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